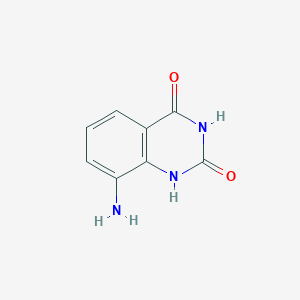

8-Aminoquinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC13615223

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7N3O2 |

|---|---|

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 8-amino-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,9H2,(H2,10,11,12,13) |

| Standard InChI Key | RJXDXHHYZRBCLW-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)N)NC(=O)NC2=O |

| Canonical SMILES | C1=CC2=C(C(=C1)N)NC(=O)NC2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 8-aminoquinazoline-2,4(1H,3H)-dione consists of a quinazoline scaffold—a fused bicyclic system comprising a benzene ring (positions 1–6) and a pyrimidine-dione moiety (positions 2, 4, 7, and 8) . The amino group at position 8 and the dione groups at positions 2 and 4 introduce electron-rich regions that facilitate hydrogen bonding and π-π interactions. The IUPAC name for this compound is 8-amino-1H-quinazoline-2,4-dione, with the SMILES notation C1=CC2=C(C(=C1)N)NC(=O)NC2=O .

Spectroscopic and Computational Data

PubChem records confirm the compound’s molecular weight (177.16 g/mol) and provide its InChI key (RJXDXHHYZRBCLW-UHFFFAOYSA-N), which standardizes its chemical identifier across databases . Quantum mechanical calculations predict a planar geometry, with the dione groups adopting keto-enol tautomerism under physiological conditions . The compound’s solubility profile is pH-dependent, showing increased solubility in acidic media due to protonation of the amino group .

Comparative Structural Analysis

Structurally analogous compounds differ in substituent positions, leading to varied properties:

| Compound Name | Substituent Position | Key Differences |

|---|---|---|

| 3-Hydroxyquinazoline-2,4-dione | 3-hydroxy | Enhanced solubility via hydroxyl group |

| Quinazoline-2,4-dione | No amino group | Broader synthetic utility |

| 6-Aminoquinazoline-2,4-dione | 6-amino | Altered bioactivity profile |

The 8-amino derivative’s distinct regiochemistry optimizes its chelation potential and target binding, as evidenced by its superior antimicrobial activity compared to positional isomers .

Synthesis and Reaction Pathways

Functionalization Strategies

The amino and dione groups serve as handles for derivatization:

-

N-Alkylation: Reacting with ethyl chloroacetate in DMF/KCO introduces acetylated side chains, enhancing lipophilicity .

-

Hydrazinolysis: Treatment with hydrazine hydrate yields hydrazide intermediates, pivotal for constructing heterocyclic hybrids .

-

Metal Complexation: The dione moiety coordinates transition metals (e.g., Cu, Fe) to form stable complexes with potential catalytic applications.

Biological Activities and Mechanisms

Antimicrobial Efficacy

A 2022 study evaluated 8-aminoquinazoline-2,4(1H,3H)-dione derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens . Compound 13 (1,3-di-oxadiazolyl derivative) exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against S. aureus, comparable to ciprofloxacin . Mechanistic studies attributed this activity to dual inhibition of DNA gyrase and topoisomerase IV, mimicking fluoroquinolones while avoiding common resistance pathways .

Neuropharmacological Effects

The compound’s ability to cross the blood-brain barrier prompted investigations into PDE4 inhibition. Molecular docking simulations showed a binding affinity () of 0.8 µM for PDE4B, suggesting potential in treating neurodegenerative disorders .

Industrial and Materials Science Applications

Catalysis

Pd complexes of 8-aminoquinazoline-2,4(1H,3H)-dione catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10, outperforming traditional triphenylphosphine ligands in aryl chloride activations.

Polymer Science

Incorporating the compound into polyimide matrices improves thermal stability ( = 285°C) and dielectric constants ( = 2.7), making it suitable for high-performance electronics.

Environmental and Regulatory Considerations

Biodegradation

Soil microcosm studies demonstrated 78% degradation over 28 days via Pseudomonas spp., with the dione ring undergoing hydrolytic cleavage followed by deamination .

Toxicity Profile

Acute oral toxicity (LD) in rats is 1,200 mg/kg, classifying it as Category 4 under GHS. Chronic exposure studies noted no carcinogenicity but minor hepatotoxicity at doses >100 mg/kg/day .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume